molecular formula C22H17ClN4OS B11546947 N-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

N-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11546947
M. Wt: 420.9 g/mol
InChI Key: ZWJYCBPPGKMPHM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a dihydropyridine ring, cyano groups, and various substituents

Preparation Methods

The synthesis of N-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of Substituents: The cyano and sulfanyl groups can be introduced through nucleophilic substitution reactions, using appropriate reagents such as cyanide salts and thiols.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all substituents.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

N-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Major products formed from these reactions include pyridine derivatives, amines, and substituted phenyl compounds.

Scientific Research Applications

N-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved would depend on the exact nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to N-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide include other dihydropyridine derivatives, such as nifedipine and amlodipine. These compounds also contain the dihydropyridine ring but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications.

Properties

Molecular Formula

C22H17ClN4OS

Molecular Weight

420.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-cyano-6-(cyanomethylsulfanyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C22H17ClN4OS/c1-14-19(21(28)27-18-10-6-5-9-17(18)23)20(15-7-3-2-4-8-15)16(13-25)22(26-14)29-12-11-24/h2-10,20,26H,12H2,1H3,(H,27,28)

InChI Key

ZWJYCBPPGKMPHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC#N)C#N)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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